molecular formula C5H10N+ B12060937 Tert-butyl(methylidyne)azanium

Tert-butyl(methylidyne)azanium

Cat. No.: B12060937
M. Wt: 84.14 g/mol
InChI Key: UUABPQDGIBOFOW-UHFFFAOYSA-N
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Description

Tert-butyl(methylidyne)azanium: is an organic compound characterized by the presence of a tert-butyl group attached to a nitrogen atom. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity patterns. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenolysis of 2,2-dimethylethylenimine: This method involves the hydrogenation of 2,2-dimethylethylenimine in the presence of a catalyst such as Raney nickel.

    Direct Hydrolysis of tert-butylurea: This method involves the hydrolysis of tert-butylurea using aqueous sodium hydroxide at elevated temperatures.

Industrial Production Methods: Industrial production of tert-butyl(methylidyne)azanium typically involves large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl(methylidyne)azanium can undergo oxidation reactions, often using reagents such as tert-butyl nitrite.

    Reduction: Reduction reactions involving this compound typically use hydrogen gas in the presence of a catalyst. These reactions can convert the compound into simpler amines.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: tert-butyl nitrite, molecular oxygen

    Reduction: Hydrogen gas, Raney nickel catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed:

    Oxidation: Various oxidation products depending on the specific reaction conditions

    Reduction: Simpler amines

    Substitution: Compounds with different functional groups replacing the tert-butyl group

Scientific Research Applications

Chemistry: Tert-butyl(methylidyne)azanium is used as a reagent in organic synthesis, particularly in reactions requiring a stable tert-butyl group. It is also employed in the preparation of various organic compounds through substitution and oxidation reactions .

Biology: In biological research, this compound is used as a probe in nuclear magnetic resonance (NMR) studies to analyze macromolecular complexes. Its unique structure allows for high sensitivity and specificity in detecting interactions within biological systems .

Medicine: Its stability and reactivity make it a valuable tool in drug development .

Industry: this compound is used in the production of various industrial chemicals and materials. Its role as a phase transfer catalyst in chemical reactions enhances the efficiency and selectivity of industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl(methylidyne)azanium involves its interaction with specific molecular targets and pathways. The tert-butyl group imparts steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. In biological systems, the compound can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

  • tert-butylamine
  • tert-butyl nitrite
  • tert-butyl alcohol

Comparison:

Uniqueness: Tert-butyl(methylidyne)azanium is unique due to the presence of both the tert-butyl and methylidyne groups, which impart distinct chemical properties and reactivity patterns. This combination makes it a versatile compound in various chemical and industrial applications.

Properties

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

tert-butyl(methylidyne)azanium

InChI

InChI=1S/C5H10N/c1-5(2,3)6-4/h4H,1-3H3/q+1

InChI Key

UUABPQDGIBOFOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[N+]#C

Origin of Product

United States

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